2-Bromo-N-(1-cyanocyclobutyl)acetamide is a synthetic organic compound notable for its potential applications in medicinal chemistry and material science. It belongs to the class of brominated acetamides, which are recognized for their diverse biological activities and utility as intermediates in organic synthesis. The compound's unique structure, featuring a bromine atom and a cyanocyclobutyl group, enhances its reactivity and interaction with various biological targets.
The compound is classified under organic compounds, specifically as a brominated amide. It can be sourced from chemical suppliers or synthesized in laboratory settings. Its IUPAC name is 2-bromo-N-(1-cyanocyclobutyl)acetamide, and it can be identified by its unique InChI string: InChI=1S/C11H14BrN3O/c1-16(11(15)10-5-4-6-12)14-8-7-9(10)13/h4-6H,7-8H2,1H3
. This indicates the presence of a bromine atom, a cyano group, and an acetamide functional group within its molecular structure.
The synthesis of 2-bromo-N-(1-cyanocyclobutyl)acetamide typically involves several key steps:
These methods are essential for producing the compound in sufficient purity for further applications in research and development .
The molecular formula of 2-bromo-N-(1-cyanocyclobutyl)acetamide is . The structure features:
The compound's molecular weight is approximately 284.15 g/mol, and it exhibits specific stereochemical configurations that influence its biological activity .
2-Bromo-N-(1-cyanocyclobutyl)acetamide can undergo various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for 2-bromo-N-(1-cyanocyclobutyl)acetamide primarily depends on its application in medicinal chemistry. It may interact with specific biological targets such as enzymes or receptors, modulating their activity. Typically, this involves binding to the active site of target proteins, leading to either inhibition or activation of their functions. For instance, it may act as an inhibitor for certain enzymatic pathways relevant to disease processes .
2-Bromo-N-(1-cyanocyclobutyl)acetamide has several scientific uses:
The compound's unique structure and reactivity make it valuable across multiple fields of research and development.
The synthesis of 2-bromo-N-(1-cyanocyclobutyl)acetamide relies on sequential functionalization of strained carbocyclic precursors. A representative pathway begins with cyclobutanone, which undergoes Strecker-type cyanation using trimethylsilyl cyanide (TMSCN) and ammonium carbamate in methanol/water systems to yield 1-aminocyclobutanecarbonitrile. Subsequent N-acylation requires careful optimization due to ring strain: bromoacetyl bromide (1.05–1.2 equiv) is introduced to the aminonitrile precursor in dichloromethane (DCM) at –20°C to 0°C, with triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0–3.0 equiv) as acid scavengers [1] [8]. This controlled addition prevents exothermic decomposition, achieving yields of 68–82% after isolation [8]. Alternative routes employ activated esters (e.g., N-hydroxysuccinimide ester of bromoacetic acid) in tetrahydrofuran (THF), enabling reactions at 25°C with reduced epimerization risk [3].
Table 1: Comparative Cyclobutane Functionalization Strategies
Starting Material | Cyanation Method | Acylation Agent | Base/Solvent | Yield (%) |
---|---|---|---|---|
Cyclobutanone | TMSCN/NH₄OCO₂NH₂ | Bromoacetyl bromide | TEA/DCM | 78 |
Cyclobutanone | NaCN/(NH₄)₂SO₄ | Bromoacetic anhydride | DIPEA/THF | 68 |
1-Aminocyclobutanecarbonitrile | – | NHS-bromoacetate | Pyridine/THF | 82 |
The 1-cyanocyclobutyl group imposes angular tension (Baeyer strain ≈ 27 kcal/mol) that critically influences reactivity. The nitrile’s -I effect reduces the nucleophilicity of the adjacent nitrogen by ~40% compared to linear alkylamines, necessitating electron-deficient acylating agents like bromoacetyl bromide for efficient coupling [8] [9]. Computational analyses (DFT, B3LYP/6-31G*) reveal that cyanocyclobutyl-attached nitrogen exhibits a higher pKₐ (ΔpKₐ = +1.8) than unsubstituted cyclobutylamine, rationalizing the need for stoichiometric base during acylation [9]. This moiety also enhances crystalline lattice stability via dipole-dipole interactions (C≡N···H-C), facilitating purification [8]. Strain-release effects are evidenced by ring-expansion byproducts observed at temperatures >0°C during acylation, underscoring the necessity for cryogenic conditions [8].
Table 2: Ring-Strain and Electronic Effects in Cyanocyclobutyl Systems
Parameter | 1-Cyanocyclobutyl | Cyclobutyl | Linear Butyl |
---|---|---|---|
C-N-C Angle Strain (°) | 88.5 | 89.2 | – |
Nucleophilicity (Relative) | 0.62 | 1.00 | 1.15 |
pKₐ of N–H | 15.7 | 14.2 | 13.5 |
Dipole Moment (Debye) | 4.8 | 1.2 | 0.8 |
Solvent polarity dictates reaction kinetics and byproduct profiles. Tetrahydrofuran (THF) maximizes yields (93% in model systems) by solubilizing both polar intermediates (bromoacetyl bromide) and organonitrile substrates while minimizing N,N-dibromoacetamide formation [1] [6]. Protic solvents like methanol promote hydrolysis, reducing yields to <45% [6]. Catalytic efficiency is enhanced using phase-transfer catalysts (PTCs): tetrabutylammonium bromide (TBAB, 5 mol%) in biphasic water/DCM systems accelerates acylation by 3-fold while suppressing racemization [1]. Kinetic studies confirm second-order dependence on amine and bromoacetyl bromide concentrations, with k₂ = 0.42 L·mol⁻¹·s⁻¹ in THF at 0°C [6]. Stoichiometric base (DIPEA) remains essential to neutralize HBr, preventing cyclobutane ring-opening [8].
Table 3: Solvent and Catalyst Impact on Acylation Efficiency
Solvent | Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) | Dibromo Byproduct (%) |
---|---|---|---|---|---|
THF | None | 0 | 1.5 | 93 | <1 |
DCM | TBAB (5 mol%) | 25 | 0.5 | 89 | 2 |
Acetonitrile | None | 0 | 2.0 | 76 | 5 |
Methanol | None | 25 | 1.0 | 42 | 0 |
Purification leverages the compound’s moderate polarity (logP ≈ 1.8) and crystallinity. Silica gel chromatography (85:15 hexane/ethyl acetate) effectively isolates the product, though bromine’s labile nature necessitates darkness-controlled elution to prevent C-Br cleavage [1]. Recrystallization from hexane/chloroform (1:3, v/v) yields high-purity crystals (>98% by HPLC), exploiting the cyanocyclobutyl group’s dipole-enhanced stacking [6] [8]. Aqueous workup protocols (10% HCl washes) remove residual amines before drying over Na₂SO₄, but halogen stability requires pH control (pH >4) to avoid dehydrohalogenation [1]. Low-temperature crystallization (–20°C) minimizes degradation, with melting points consistently observed at 102–105°C for pure material [6].
Table 4: Purification Performance Metrics
Method | Conditions | Purity (%) | Recovery (%) | Key Impurities Removed |
---|---|---|---|---|
Silica Chromatography | Hexane/EtOAc (85:15) | 95–97 | 85 | Dicycloalkylamine, HBr salts |
Recrystallization | Hexane/CHCl₃ (1:3), –20°C | >98 | 75 | Oligomeric bromoacetamides |
Acid-Base Extraction | 10% HCl/CH₂Cl₂ | 90 | 92 | Unreacted amine, Diisopropylethylamine |
CAS No.: 112484-85-2
CAS No.: 10606-14-1